3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Properties
IUPAC Name |
3-pyridin-3-yl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c1-3-8(7-12-5-1)10-14-11(16-15-10)9-4-2-6-13-9/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEUBAZFBRVVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine and pyrrole rings. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring, which is then coupled with the pyridine and pyrrole rings under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Functionalization via Substitution Reactions
The pyridine and pyrrole rings undergo electrophilic substitution , while the oxadiazole ring participates in nucleophilic attacks :
-
Nitration : Occurs preferentially at the pyridine ring’s meta position due to electron-withdrawing effects of the oxadiazole .
-
Halogenation : Bromine or chlorine substitutes at the pyrrole’s α-position under mild conditions (e.g., NBS in CCl₄).
Key Observation : Substituents on the pyrrole nitrogen (e.g., methyl groups) significantly alter reaction rates and regioselectivity .
Oxidation and Reduction Pathways
The compound exhibits redox activity at multiple sites:
-
Oxidation : The pyrrole ring undergoes oxidation with KMnO₄/H₂SO₄ to form maleimide derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino intermediate, enhancing solubility .
Table 2: Redox Reaction Outcomes
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Pyrrole → Maleimide derivative | Anticancer intermediates |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Oxadiazole → Diamine | Drug delivery systems |
Cross-Coupling and Catalytic Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura : Pyridine’s halogenated derivatives react with aryl boronic acids to form biaryl systems .
-
Buchwald-Hartwig : Amination of the oxadiazole ring with primary/secondary amines .
Notable Example : Coupling with 4-fluorophenylboronic acid yields a biaryl analog showing enhanced antimicrobial activity (EC₅₀ = 1.65 µM) .
Biological Activity Modulation via Derivatization
Structural modifications directly impact pharmacological properties:
-
Esterification : Introducing ethyl or methyl esters at the pyridine ring improves metabolic stability .
-
Alkylation : Adding phenethyl groups to the oxadiazole enhances antiviral potency (e.g., anti-HIV-1 TI = 7.98) .
Critical Insight : Derivatives with 1,2,4-oxadiazole fused to bicyclic pyrrolopyridines show nanomolar inhibition of integrase enzymes, highlighting therapeutic potential .
Stability and Degradation Pathways
The compound degrades under harsh conditions:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing pyrrole and oxadiazole structures, including 3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine, exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Studies have demonstrated that derivatives of pyrrole exhibit potent activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). A related compound showed an MIC (Minimum Inhibitory Concentration) of 0.13–0.255 μg/mL against MRSA, significantly outperforming standard antibiotics like vancomycin .
Antimalarial Potential
Recent investigations into the compound's antimalarial properties have highlighted its potential as a dihydroorotate dehydrogenase (DHODH) inhibitor. This enzyme is crucial for the proliferation of Plasmodium species, the causative agents of malaria. The compound has shown promising results in preclinical models, demonstrating efficacy against both blood and liver stages of malaria parasites .
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be advantageous in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds into device architectures can enhance charge transport and overall efficiency.
Pesticidal Properties
The structural motifs present in this compound have been explored for their potential as agrochemicals. Compounds with similar frameworks have shown efficacy against various pests and pathogens affecting crops. Research is ongoing to evaluate the effectiveness of this compound as a biopesticide or fungicide.
Study on Antimicrobial Efficacy
A study published in MDPI highlighted the synthesis and evaluation of a series of pyrrole derivatives, including those based on oxadiazole structures. The results indicated that these compounds could serve as lead structures for developing new antibacterial agents effective against resistant bacterial strains .
Evaluation of Antimalarial Activity
A computational study focused on optimizing pyrrole-based compounds for antimalarial activity revealed that certain derivatives exhibited significant potency against Plasmodium falciparum. These findings support further development towards clinical applications .
Mechanism of Action
The mechanism of action of 3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Oxadiazole Ring
3-[5-(Phenoxymethyl)-1,2,4-Oxadiazol-3-yl]Pyridine
- Molecular Formula : C₁₄H₁₁N₃O₂
- Molecular Weight : 253.26 g/mol
- Key Properties :
- logP: 2.4984 (moderate lipophilicity)
- Polar Surface Area (PSA): 48.327 Ų
- Hydrogen Bond Acceptors: 5
- This compound’s higher logP (2.4984) suggests greater hydrophobic character than analogs with smaller substituents .
3-(5-Cyclopropyl-1,2,4-Oxadiazol-3-yl)Pyridine
- Molecular Formula : C₉H₈N₄O
- Key Properties: Smaller cyclopropyl group reduces steric hindrance. Likely lower molecular weight (~188.19 g/mol) compared to phenoxymethyl derivatives.
- Its compact size could improve solubility relative to bulkier substituents .
3-[5-(4-Methylphenyl)-1,2,4-Oxadiazol-3-yl]Pyridine
- Molecular Formula : C₁₄H₁₂N₄O
- Methyl substitution may enhance metabolic stability via steric protection.
- However, this may also reduce solubility .
Heterocyclic and Pharmacophoric Modifications
3-(5-Piperidin-4-yl-1,2,4-Oxadiazol-3-yl)Pyridine
- Molecular Formula : C₁₂H₁₄N₄O
- Molecular Weight : 230.27 g/mol
- Key Properties :
- Melting Point: 80–83°C
- Basic piperidine nitrogen enhances solubility in acidic environments.
- Comparison : The piperidine substituent introduces a basic center, enabling salt formation (e.g., hydrochlorides) for improved bioavailability. This contrasts with the neutral pyrrole group, which lacks protonable sites .
5-Fluoro-2-[5-(4-Piperidinylmethyl)-1,2,4-Oxadiazol-3-yl]Pyridine Dihydrochloride
- Molecular Formula : C₁₄H₁₈Cl₂F₂N₄O
- Key Properties :
- Fluorine atom at the pyridine 5-position enhances electronic effects (e.g., electron-withdrawing).
- Dihydrochloride salt improves aqueous solubility.
- The piperidinylmethyl group adds flexibility, which may compensate for steric constraints imposed by rigid substituents like cyclopropyl .
Biological Activity
3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a pyridine ring connected to a 1,2,4-oxadiazole moiety substituted with a pyrrole group.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, research has shown that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of angiogenesis |
These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific signaling pathways involved in tumor growth and progression .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Studies indicate that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory responses.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory activities, the compound has demonstrated antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This broad-spectrum antimicrobial activity suggests its potential application in treating infections caused by resistant strains .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : Studies have shown that oxadiazole derivatives can inhibit specific kinases involved in cancer cell signaling pathways.
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors.
- Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory processes.
Case Studies
Several case studies have documented the efficacy of this compound:
- Breast Cancer Model : In vitro studies on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Inflammatory Disease Model : Animal models treated with the compound exhibited reduced edema and lower levels of inflammatory markers compared to controls.
- Antimicrobial Efficacy : Clinical isolates tested against this compound showed promising results in inhibiting growth at concentrations that are achievable in vivo.
Q & A
Q. What are the established synthetic routes for 3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine, and how do reaction conditions affect yield?
The synthesis typically involves cyclocondensation of precursors like pyridine-2-carboxylic acid hydrazide with pyrrole derivatives. Key steps include:
- Hydrazide formation : Reacting pyridine-2-carboxylic acid with hydrazine hydrate.
- Oxadiazole ring closure : Using reagents like POCl₃ or polyphosphoric acid under reflux (80–100°C).
- Pyrrole substitution : Introducing the pyrrole moiety via nucleophilic substitution or coupling reactions.
Q. Methodological considerations :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
- Yields : Reported yields range from 45–70%, with higher purity achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Table 1: Representative Synthetic Protocols
| Method | Precursors | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Route A | Pyridine-2-carboxylic acid + pyrrole-2-carboxaldehyde | POCl₃, 90°C, 6h | 52 | 98% |
| Route B | Pyridine-2-hydrazide + 1H-pyrrole-2-carbonyl chloride | DMF, 80°C, 4h | 68 | 95% |
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?
Core techniques :
- NMR spectroscopy : -NMR confirms pyrrole proton signals at δ 6.2–6.8 ppm and oxadiazole-linked pyridine protons at δ 8.2–8.6 ppm. -NMR identifies carbonyl carbons at ~165 ppm.
- IR spectroscopy : Stretching vibrations for C=N (1560–1620 cm⁻¹) and C-O (1240–1300 cm⁻¹).
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 243.
Q. Advanced resolution of contradictions :
- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., oxadiazole vs. thiadiazole) by confirming bond lengths (e.g., C-O at 1.36 Å vs. C-S at 1.70 Å) .
- 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments in aromatic regions .
Advanced Research Questions
Q. What strategies optimize the compound’s fluorescence properties for bioimaging applications?
Key modifications :
- Substituent engineering : Introducing electron-donating groups (e.g., –OCH₃) on the pyrrole ring enhances quantum yield (QY) by 20–30%.
- Solvatochromic studies : Solvent polarity adjustments (e.g., DMSO vs. chloroform) shift emission maxima (λem) from 450 nm to 520 nm.
Q. Methodological validation :
- Time-resolved fluorescence : Measures lifetime (τ) to assess environmental sensitivity.
- DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV) to correlate with experimental λem.
Q. Table 2: Fluorescence Optimization Parameters
| Modification | λem (nm) | QY (%) | Lifetime (ns) |
|---|---|---|---|
| Parent compound | 460 | 15 | 2.1 |
| –OCH₃ derivative | 505 | 38 | 4.7 |
Q. How do computational docking studies predict the compound’s biological activity, and how do these align with experimental assays?
Docking workflow :
- Target selection : Enzymes like EGFR (PDB ID: 1M17) or microbial dihydrofolate reductase (DHFR).
- Ligand preparation : Protonation states adjusted to pH 7.4 using software like AutoDock Tools.
- Scoring : Binding energies (ΔG) calculated for top poses (e.g., –9.2 kcal/mol for EGFR).
Q. Experimental validation :
- Microbial assays : IC₅₀ values (e.g., 12.5 µM against S. aureus) correlate with docking-predicted affinity .
- Contradictions : Discrepancies arise due to solvation effects not modeled in docking. MD simulations (100 ns) improve accuracy by simulating aqueous environments .
Q. What methodologies resolve contradictions in biological activity data across studies?
Case example : Discrepant antimicrobial results may stem from:
- Strain variability : Use standardized strains (e.g., ATCC 25923 for S. aureus).
- Assay conditions : Adjusting inoculum size (1×10⁶ CFU/mL vs. 1×10⁸ CFU/mL) alters MIC values.
Q. Statistical approaches :
- ANOVA : Identifies significant inter-study variability (p < 0.05).
- Meta-analysis : Pooling data from ≥5 studies reveals consistent trends (e.g., Gram-positive selectivity) .
Q. How is the compound’s stability profiled under physiological conditions, and what degradation pathways dominate?
Stability assays :
- pH-dependent hydrolysis : HPLC tracks degradation in PBS (pH 7.4) vs. gastric fluid (pH 1.2). Half-life (t½) ranges from 4h (acidic) to 24h (neutral).
- Photodegradation : UV exposure (254 nm, 8h) reduces purity by 40%, forming pyrrole-oxidized byproducts.
Q. Mitigation strategies :
- Lyophilization : Stabilizes the compound for long-term storage (>12 months at –20°C).
- Coating with cyclodextrins : Reduces hydrolysis rates by 60% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
